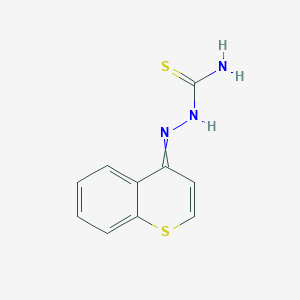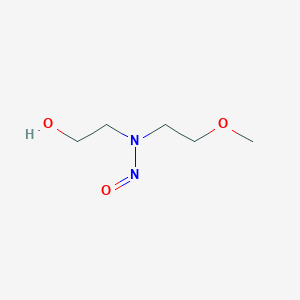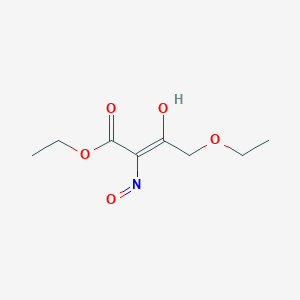![molecular formula C19H25NO3 B14511064 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol CAS No. 62734-33-2](/img/structure/B14511064.png)
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol typically involves multiple steps. One common route includes the reaction of 4-phenylbutan-2-amine with epichlorohydrin to form an intermediate, which is then reacted with phenol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can interact with various receptors and enzymes. These interactions can modulate cellular signaling pathways and biochemical processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-hydroxybutan-2-one: Shares a similar phenolic structure but lacks the amino functionality.
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: Similar structure but with different substituents on the phenolic ring.
Uniqueness
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is unique due to its combination of phenolic and amino functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions
Eigenschaften
CAS-Nummer |
62734-33-2 |
|---|---|
Molekularformel |
C19H25NO3 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenol |
InChI |
InChI=1S/C19H25NO3/c1-15(7-8-16-5-3-2-4-6-16)20-13-18(22)14-23-19-11-9-17(21)10-12-19/h2-6,9-12,15,18,20-22H,7-8,13-14H2,1H3 |
InChI-Schlüssel |
PDALPOCDEXXCRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
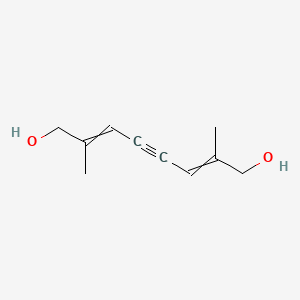
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
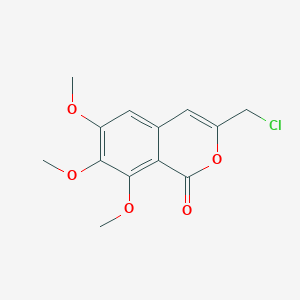
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)
![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)
![3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14511029.png)

